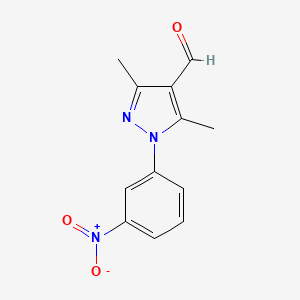
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a nicotinonitrile moiety, and a 4-methylstyryl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the reduction of a pyridine derivative or the cyclization of an appropriate linear precursor.
-
Introduction of the 4-Methylstyryl Group: : The 4-methylstyryl group is introduced via a Heck reaction, where a styrene derivative is coupled with a halogenated precursor in the presence of a palladium catalyst.
-
Sulfonylation: : The piperidine intermediate is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
-
Coupling with Nicotinonitrile: : Finally, the nicotinonitrile moiety is introduced through a nucleophilic substitution reaction, where the sulfonylated piperidine reacts with a nicotinonitrile derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized at the piperidine ring or the styryl group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or the styryl group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
-
Biology: : Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Medicine: : Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.
-
Industry: : Utilized in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)benzonitrile: Similar structure but with a benzonitrile moiety instead of nicotinonitrile.
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)pyridinonitrile: Contains a pyridinonitrile group.
Uniqueness
(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-16-4-6-17(7-5-16)10-14-27(24,25)23-12-8-19(9-13-23)26-20-18(15-21)3-2-11-22-20/h2-7,10-11,14,19H,8-9,12-13H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHUPJICDQBUPL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea](/img/structure/B2836481.png)

![(1E)-1-(3-bromophenyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}methanimine](/img/structure/B2836488.png)

![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)
![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)
![4-Methoxy-7-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2836494.png)


![4-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2836501.png)

![3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2836503.png)

